molecular formula C6H2ClF3N2O2 B046346 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine CAS No. 117519-08-1

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Cat. No. B046346
M. Wt: 226.54 g/mol
InChI Key: RBLRRZSRLXGELK-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a compound synthesized through specific reaction mechanisms involving chlorination and fluorination processes. The feasibility of side-chain chlorination depends on the position of nitrogen on the pyridine ring and the presence of electron-withdrawing groups (Liu Guang-shen, 2014). Additionally, it serves as a key intermediate in the synthesis of certain herbicides, showcasing its importance in agricultural chemistry (Zuo Hang-dong, 2010).

Molecular Structure Analysis The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridine has been characterized through FT-IR, 1H, and 13C NMR experiments, providing a comprehensive understanding of its vibrational frequencies, chemical shifts, and molecular structural parameters (M. Evecen et al., 2017).

Chemical Reactions and Properties This compound participates in various chemical reactions, serving as a versatile building block for the synthesis of N-heterocycles and other fluorinated organic compounds. Its reaction mechanisms and the investigation of antimicrobial activities also contribute to its diverse chemical properties (Manjunath Channapur et al., 2019).

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals : It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and biochemicals. Its potential applications extend to the formulation of herbicides and related fields (Li Zheng-xiong, 2004).

  • Antimicrobial Activities and DNA Interaction : This compound shows antimicrobial activities and interacts with DNA, indicating its potential use in pharmaceuticals and cosmetics (M. Evecen et al., 2017).

  • Central Nervous System Stimulants : Derivatives of this compound, such as 2,3,4-triaminopyridine derivatives, have shown potential as central nervous system stimulants in experimental animals (T. I. Vozyakova et al., 2006).

  • Synthesis of Trifloxysulfuron : A method for synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron, has been demonstrated (Zuo Hang-dong, 2010).

  • COMT Inhibitor Synthesis : Efficient routes to 2-(trifluoromethyl)nicotinic acid derivatives, which are key intermediates in the manufacture of COMT inhibitors, have been developed (L. Kiss et al., 2008).

  • Halogen/Metal Exchange and Electrophilic Trapping Reactions : A method for selectively substituting 2-chloro-6-(trifluoromethyl)pyridine with 3-iodo iodine has been developed, providing a starting material for further manipulation in these reactions (F. Mongin et al., 1998).

  • Nucleophilic Aromatic Substitutions : The nitro group in this compound facilitates chlorine displacement and other nucleophilic aromatic substitutions, leading to diverse products derived from imidazo[1,2-a]pyridine (M. Bazin et al., 2013).

  • Isocyanate Synthesis : This compound activates [Rh(CO)2Cl]2 in the synthesis of isocyanates by carbonylation of aromatic nitro compounds (V. I. Manov-Yuvenskii et al., 1980).

properties

IUPAC Name

2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRRZSRLXGELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445072
Record name 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

CAS RN

117519-08-1
Record name 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To phosphorous oxychloride (11 ml, 117 mmol) was added quinoline (8.4 ml, 70 mmol) followed by 3-nitro-6-trifluoromethyl-2(1H)-pyridone (24.0 g, 115 mmol), and the resulting solution heated at 140° C. for 18 h. The solution was then cooled to 100° C., when water (50 ml) was carefully added. After cooling to room temperature, saturated sodium bicarbonate (200 ml) was added and the mixture extracted with ethyl acetate (2×200 ml). The extracts were dried (MgSO4) and concentrated, and the residue purified by silica chromatography to give the product as a brown oil (22.7 g, 0.1 mol, 87% yield).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Nakayama, K Ishihara, S Akiba… - Chemical and …, 2011 - jstage.jst.go.jp
N-[2-(2, 4-Difluorophenoxy) trifluoromethyl-3-pyridyl] sulfonamide derivatives 3—6 were prepared by the re-action of 3-pyridylamines and sulfonyl chlorides. Inhibitory activities of these …
Number of citations: 8 www.jstage.jst.go.jp
X Yang, X Zhou, YX Zhang, D Li, C Li, C You… - Advanced …, 2022 - Wiley Online Library
Four isomeric, homoleptic iridium(III) metal complexes bearing 5‐(trifluoromethyl)imidazo[4,5‐b]pyridin‐2‐ylidene and 6‐(trifluoromethyl)imidazo[4,5‐b]pyridin‐2‐ylidene‐based …
Number of citations: 18 onlinelibrary.wiley.com
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com
ZL Zhu, P Gnanasekaran, J Yan, Z Zheng… - Inorganic …, 2022 - ACS Publications
Four blue-emissive iridium(III) complexes bearing a 3,3′-(1,3-phenylene)bis[1-isopropyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-ylidene]-based pincer chelate, which are …
Number of citations: 15 pubs.acs.org

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